6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine
Overview
Description
6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol.
Scientific Research Applications
6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound’s biological properties make it a candidate for studying interactions with biological targets and pathways.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
The synthesis of 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine typically involves the bromination and fluorination of 2,3-dihydrobenzo[1,4]dioxine. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzodioxine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms may play a role in its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine can be compared with similar compounds such as:
6-Bromo-2,3-dihydrobenzo[1,4]dioxine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
5-Bromo-6-fluoro-2,3-dihydrobenzo[1,4]dioxine: Similar structure but with different substitution positions, leading to variations in properties and applications.
(6-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-yl)boronic acid: Contains a boronic acid group, which can be used in coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-7-fluoro-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWXQRYGEVQHGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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